molecular formula C7H7Br2N B1423168 (2,6-Dibromophenyl)methanamine CAS No. 1214332-14-5

(2,6-Dibromophenyl)methanamine

Cat. No.: B1423168
CAS No.: 1214332-14-5
M. Wt: 264.94 g/mol
InChI Key: NOIYICCREATUBZ-UHFFFAOYSA-N
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Description

(2,6-Dibromophenyl)methanamine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of methanamine where two bromine atoms are substituted at the 2 and 6 positions of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromophenyl)methanamine typically involves the bromination of phenylmethanamine. One common method is the reaction of phenylmethanamine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromophenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding phenylmethanamine.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoquinones, while reduction can produce phenylmethanamine.

Scientific Research Applications

(2,6-Dibromophenyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,6-Dibromophenyl)methanamine involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, influencing its reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dibromophenyl)methanamine
  • (3,5-Dibromophenyl)methanamine
  • (2,6-Dichlorophenyl)methanamine

Uniqueness

(2,6-Dibromophenyl)methanamine is unique due to the specific positioning of the bromine atoms, which affects its chemical reactivity and properties. Compared to its analogs, it may exhibit different biological activities and industrial applications, making it a valuable compound for various research and development efforts.

Properties

IUPAC Name

(2,6-dibromophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIYICCREATUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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